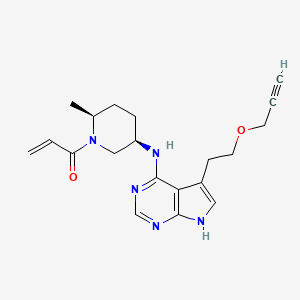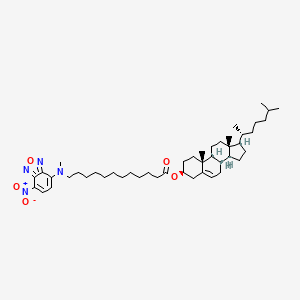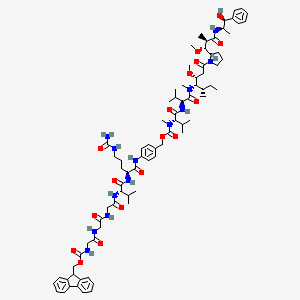
Fmoc-Gly3-VC-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly3-VC-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of Monomethyl auristatin E (MMAE), a potent cytotoxic agent, linked via a cleavable linker. This compound is primarily used in scientific research for its ability to target and kill cancer cells effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly3-VC-PAB-MMAE involves multiple steps, including the preparation of the Fmoc-Gly3 peptide, the VC-PAB linker, and the conjugation with Monomethyl auristatin E. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Gly3-VC-PAB-MMAE undergoes various chemical reactions, including:
Cleavage reactions: The linker is cleavable, allowing the release of Monomethyl auristatin E at the target site.
Substitution reactions: Involving the replacement of functional groups to modify the compound’s properties
Common Reagents and Conditions:
Cleavage reactions: Typically involve acidic or enzymatic conditions to break the linker.
Substitution reactions: Use of nucleophiles or electrophiles under controlled pH and temperature conditions
Major Products: The primary product of these reactions is Monomethyl auristatin E, which exerts cytotoxic effects on cancer cells .
Scientific Research Applications
Fmoc-Gly3-VC-PAB-MMAE is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a model compound to study drug-linker conjugation and release mechanisms.
Biology: Investigated for its ability to target and kill specific cell types, particularly cancer cells.
Medicine: Explored for its potential in cancer therapy, providing targeted delivery of cytotoxic agents to tumor cells.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications .
Mechanism of Action
The mechanism of action of Fmoc-Gly3-VC-PAB-MMAE involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The linker is cleaved, releasing Monomethyl auristatin E.
Cytotoxicity: Monomethyl auristatin E binds to tubulin, inhibiting microtubule formation and inducing cell cycle arrest and apoptosis
Comparison with Similar Compounds
Gly3-VC-PAB-MMAE: Another ADC linker conjugate with similar properties and applications.
VC-PAB-MMAE: A simpler version without the Fmoc-Gly3 component, used in similar research applications.
Uniqueness: Fmoc-Gly3-VC-PAB-MMAE is unique due to its specific linker design, which allows for controlled release of Monomethyl auristatin E. This design enhances its targeting efficiency and reduces off-target effects compared to other similar compounds .
Properties
Molecular Formula |
C79H113N13O17 |
|---|---|
Molecular Weight |
1516.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1 |
InChI Key |
KIUORDJMXYMPLB-DQERFBNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


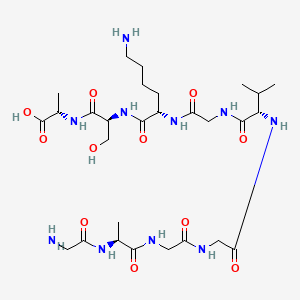
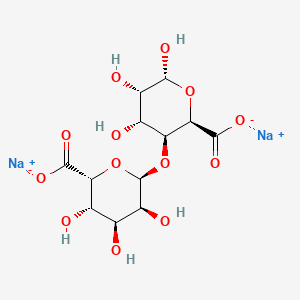
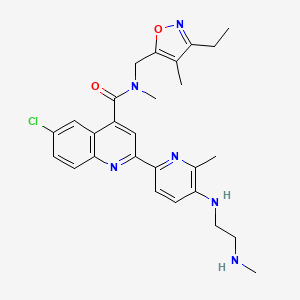
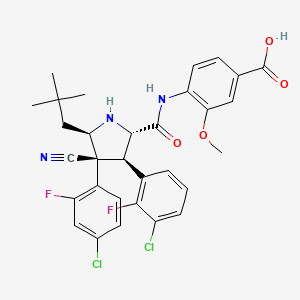

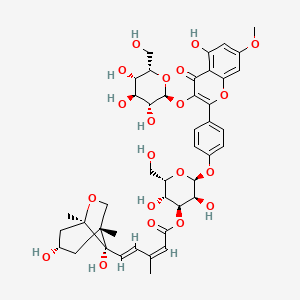
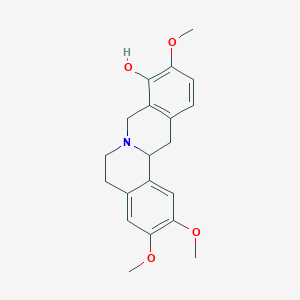
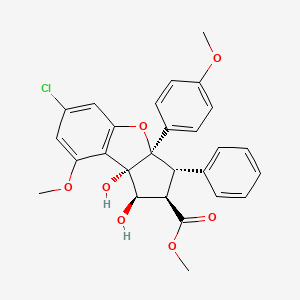

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

